3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde
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Overview
Description
3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde is a chemical compound with the molecular formula C17H11ClN2O3 It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde typically involves the reaction of 5-chloro-6-oxo-1-phenylpyridazine with 3-hydroxybenzaldehyde. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzoic acid.
Reduction: 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: It is explored for its use as a fungicide and herbicide, providing protection to crops against various pathogens.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. For example, it may inhibit fungal enzymes involved in cell wall synthesis, leading to antifungal activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-phenylpyridazin-3(2H)-one: A related compound with similar biological activities.
Pyridaben: A pyridazine derivative used as a miticide and insecticide.
Norflurazon: A pyridazinone herbicide used to control weeds.
Uniqueness
3-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-16-15(23-14-8-4-5-12(9-14)11-21)10-19-20(17(16)22)13-6-2-1-3-7-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEMRRHKDFQUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=CC=CC(=C3)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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